H-D-Ala-Gln-octadecyl ester hydrochloride
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Overview
Description
Octadecyl (2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its long octadecyl chain and the presence of amino and amide functional groups, making it a versatile molecule for research and industrial applications.
Mechanism of Action
Target of Action
The primary targets of BCH-527 are currently undisclosed . It is known that bch-527 is a small molecule drug developed by shire pharmaceuticals .
Mode of Action
It is suggested that bch-527 functions as an immune modulator in exerting its observed antiviral activity .
Biochemical Pathways
It is known that the compound has been evaluated for efficacy against experimentally induced murine cytomegalovirus (mcmv) and influenza a (h1n1) infections in mice .
Pharmacokinetics
It is known that the systemic half-life of at-273, a guanosine nucleotide analog similar to bch-527, exceeded 20 hours, supporting once-daily dosing .
Result of Action
BCH-527 has demonstrated antiviral activity against murine cytomegalovirus (MCMV) and influenza A (H1N1) infections in mice . The compound was administered intraperitoneally every other day for a total of 4 injections commencing 24 hours pre-virus exposure . Antiviral drug levels of BCH-527 were consistently achieved in the lungs .
Action Environment
It is known that the compound was administered intraperitoneally in mice, suggesting that the in vivo environment may play a role in its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Ala-Gln-octadecyl ester hydrochloride typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. One common approach is to start with the synthesis of the amino acid derivatives, followed by the attachment of the octadecyl chain through esterification or amidation reactions. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Octadecyl (2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form new amide or ester bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation, while alcohols and acids are used for esterification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in new amide or ester compounds.
Scientific Research Applications
Octadecyl (2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in cell signaling and membrane interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of surfactants, emulsifiers, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- Octadecyl (2R)-2-[(2S)-2-aminopropanamido]-4-carbamoylbutanoate
- (2S,3R)-3-alkyl/alkenylglutamates
- (2S,3S,4R)-3,4-Dihydroxy-2-[(2-hydroxyhexadecanoyl)amino]octadecyl
Uniqueness
Octadecyl (2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoate;hydrochloride is unique due to its specific combination of functional groups and the presence of a long hydrophobic chain. This structure allows it to interact with both hydrophilic and hydrophobic environments, making it versatile for various applications. Its ability to form stable hydrochloride salts also enhances its solubility and stability, which is advantageous for industrial and research purposes.
Properties
IUPAC Name |
octadecyl (2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H51N3O4.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-33-26(32)23(19-20-24(28)30)29-25(31)22(2)27;/h22-23H,3-21,27H2,1-2H3,(H2,28,30)(H,29,31);1H/t22-,23+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGLBYUKPBPFDK-RFPXDPOKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(CCC(=O)N)NC(=O)C(C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What structural modifications to BCH-2537 and its analogues were found to influence NK cell activity?
A2: The study identified several structural modifications that impacted NK cell activity. These include conservative substitutions within the dipeptide component, variations in the hydrocarbon chain length, and alterations to the functional group at the chain's terminal end []. This highlights the sensitivity of NK cell activation to even minor structural changes in these compounds.
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